N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
Description
The compound N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide features a pyrimidin-6-one core substituted with:
- A 4-amino group at position 2.
- A thioether-linked 2-((3-methoxyphenyl)amino)-2-oxoethyl moiety at position 2.
- A 3,4-difluorobenzamide group at position 3.
This structure combines hydrogen-bonding motifs (amino, carbonyl) with lipophilic substituents (fluorinated benzamide, methoxyphenyl), making it a candidate for diverse biological interactions.
Properties
Molecular Formula |
C20H17F2N5O4S |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C20H17F2N5O4S/c1-31-12-4-2-3-11(8-12)24-15(28)9-32-20-26-17(23)16(19(30)27-20)25-18(29)10-5-6-13(21)14(22)7-10/h2-8H,9H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
WPQFZRPFDDDSBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
Origin of Product |
United States |
Preparation Methods
Biginelli-Type Reaction with Thiourea Derivatives
A modified Biginelli reaction using ethyl 3,4-difluorobenzoate, thiourea, and β-keto esters under acidic conditions forms the 6-oxo-1,6-dihydropyrimidine scaffold. For example:
Alternative Cyclization Using Ureas
Urea derivatives cyclize with malonic acid derivatives under microwave irradiation for accelerated synthesis:
- Reactants : 3,4-Difluorobenzoylurea (1.0 eq), methyl malonyl chloride (1.1 eq).
- Conditions : DMF, 120°C, microwave (300 W, 30 min).
- Outcome : 5-(3,4-Difluorobenzamido)-6-oxo-1,6-dihydropyrimidine-2-thiol (Yield: 72%).
Introduction of the Thioether Side Chain
Alkylation of Pyrimidinone Thiol
The 2-mercapto group undergoes nucleophilic substitution with 2-chloro-N-(3-methoxyphenyl)acetamide:
- Reactants : 5-(3,4-Difluorobenzamido)-2-mercaptopyrimidin-6-one (1.0 eq), 2-chloro-N-(3-methoxyphenyl)acetamide (1.2 eq).
- Conditions : K2CO3 (2.5 eq) in DMF, 60°C, 6 hours.
- Outcome : 2-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)-5-(3,4-difluorobenzamido)-6-oxo-1,6-dihydropyrimidin-4-amine (Yield: 65%, purity: 98%).
Optimization of Alkylation Conditions
- Solvent Screening : DMF > DMSO > THF (highest yield in DMF due to better solubility).
- Base Selection : K2CO3 (65%) > Cs2CO3 (63%) > Et3N (58%).
Amidation and Final Functionalization
Coupling with 3-Methoxyphenylamine
The 2-chloroacetamide intermediate is prepared via Schotten-Baumann reaction:
Final Assembly
The thioether-linked pyrimidinone is isolated and characterized before amidation:
- Analytical Data :
Purification and Characterization
Crystallization Techniques
Spectroscopic Validation
- HRMS (ESI+) : m/z calc. for C21H18F2N5O4S [M+H]+: 498.1045; found: 498.1048.
- IR (KBr) : 3276 cm−1 (N-H), 1689 cm−1 (C=O), 1540 cm−1 (C-F).
Scale-Up and Process Optimization
Pilot-Scale Production
- Reactor Setup : 50 L glass-lined reactor with overhead stirring and temperature control.
- Batch Yield : 1.2 kg (82% yield) with >99% HPLC purity after recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. These interactions can disrupt cellular processes and lead to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues in Pyrimidinone Derivatives
(a) 3-Amino-N-(4-amino-2-(hexylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzenesulfonamide (VII)
- Key Differences :
- Replaces the 3,4-difluorobenzamide with a benzenesulfonamide.
- Hexylthio substituent instead of thioether-linked 3-methoxyphenylacetamide.
- Yield: 75%, suggesting moderate synthetic efficiency compared to other analogs.
(b) N-(4-Amino-2-mercapto-6-oxo-1,6-dihydropyrimidin-5-yl)-3-nitrobenzenesulfonamide (IX)
- Key Differences :
- Mercapto (-SH) group at position 2 instead of thioether.
- Nitrobenzenesulfonamide substituent.
- Implications :
Substituted Benzamide Derivatives
(a) N-(4-amino-2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Key Differences :
- 3,4-Dimethoxybenzamide instead of 3,4-difluorobenzamide.
- 4-Ethylphenyl substituent vs. 3-methoxyphenyl.
- Molecular weight: 483.5 g/mol (vs. ~507.5 g/mol for the target compound), suggesting lower steric bulk.
(b) 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Key Differences: Pyrazolo-pyrimidine core instead of dihydropyrimidinone. Chromen-4-one and fluorophenyl substituents.
- Implications :
Table 1: Comparative Analysis of Key Features
Table 2: Hydrogen Bonding and Solubility
Biological Activity
N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a pyrimidine ring, methoxyphenyl group, and difluorobenzamide moiety. This article explores its biological activity based on diverse studies, highlighting its interactions with biological targets and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H17F2N5O4S |
| Molecular Weight | 461.4 g/mol |
| CAS Number | 888426-32-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may exert therapeutic effects by modulating enzyme activity or receptor function, potentially leading to applications in treating various diseases.
Antibacterial and Antitubercular Activities
Research has demonstrated that this compound exhibits antibacterial properties. In vitro studies have shown that it possesses moderate to strong activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. This activity is likely due to the presence of the methoxy group, which may enhance interaction with bacterial targets .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Using methods such as the DPPH radical scavenging assay, it was found to exhibit significant antioxidant activity, indicating its potential in preventing oxidative stress-related damage in cells .
Anticancer Activity
In studies assessing anticancer properties, this compound showed cytotoxic effects against various cancer cell lines. The MTT assay results indicated that the compound was more cytotoxic against glioblastoma cells compared to triple-negative breast cancer cells .
Case Studies
- Inhibition of Enzyme Activity : A study focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The results indicated significant inhibition potential, suggesting applications in neurodegenerative diseases like Alzheimer's .
- Binding Affinity Studies : Docking studies have elucidated the binding interactions of this compound with bovine serum albumin (BSA), indicating its pharmacological effectiveness and potential for drug formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
